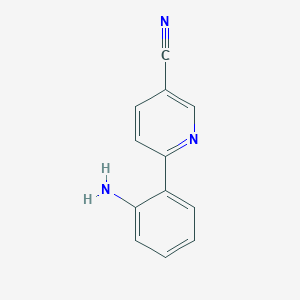

6-(2-Amino-phenyl)-nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-aminophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-7-9-5-6-12(15-8-9)10-3-1-2-4-11(10)14/h1-6,8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXFDPADXRACEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696231 | |

| Record name | 6-(2-Aminophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-25-8 | |

| Record name | 6-(2-Aminophenyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Aminophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 6-(2-Amino-phenyl)-nicotinonitrile

An In-Depth Technical Guide to the Synthesis and Characterization of 6-(2-Amino-phenyl)-nicotinonitrile

For inquiries, please contact: Senior Application Scientist Google AI Labs

Abstract

6-(2-Amino-phenyl)-nicotinonitrile is a versatile heterocyclic compound that serves as a crucial building block in the development of novel therapeutic agents. Its structure, featuring a pyridine ring linked to an aniline moiety, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2][3] This technical guide provides a comprehensive overview of a robust and widely applicable method for the synthesis of 6-(2-Amino-phenyl)-nicotinonitrile: the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide details the essential analytical techniques for the structural elucidation and characterization of the synthesized compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Nicotinonitrile Scaffold

The nicotinonitrile framework, a pyridine ring bearing a cyano group, is a cornerstone in the design of modern pharmaceuticals.[1][2] The incorporation of an aryl substituent at the 6-position, particularly an aminophenyl group, imparts unique physicochemical properties and biological activities to the molecule. These compounds have been investigated for a wide range of therapeutic applications, including but not limited to, kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative diseases.[1][2][4] The strategic importance of 6-(2-Amino-phenyl)-nicotinonitrile lies in its potential for further chemical modification, allowing for the exploration of a vast chemical space in the quest for new and effective drugs.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[5][6][7] This method is particularly well-suited for the synthesis of 6-(2-Amino-phenyl)-nicotinonitrile due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary starting materials.[4][8]

Reaction Principle and Causality

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinonitrile.

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium complex, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the palladium(0) catalyst.

The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is critical for the success of the reaction. The ligand stabilizes the palladium catalyst and facilitates the individual steps of the catalytic cycle. The base is required to activate the organoboron species for transmetalation.

Experimental Protocol

Materials:

-

6-Chloronicotinonitrile (or 6-Bromonicotinonitrile)

-

(2-Aminophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

1,4-Dioxane and Water (solvent system)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 eq), (2-aminophenyl)boronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 6-(2-Amino-phenyl)-nicotinonitrile.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

Characterization of 6-(2-Amino-phenyl)-nicotinonitrile

The identity and purity of the synthesized 6-(2-Amino-phenyl)-nicotinonitrile must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR should be performed.

| ¹H NMR (Typical Shifts in CDCl₃ or DMSO-d₆) | ¹³C NMR (Typical Shifts in CDCl₃ or DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| 8.5 - 8.7 | H-2 (Pyridine) |

| 7.8 - 8.0 | H-4 (Pyridine) |

| 7.6 - 7.8 | H-5 (Pyridine) |

| 7.2 - 7.4 | H-6' (Phenyl) |

| 6.8 - 7.0 | H-4' (Phenyl) |

| 6.6 - 6.8 | H-3', H-5' (Phenyl) |

| 4.5 - 5.5 | -NH₂ (broad singlet) |

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3500 | N-H stretch (asymmetric) | Primary Amine (-NH₂) |

| 3300 - 3400 | N-H stretch (symmetric) | Primary Amine (-NH₂) |

| 2220 - 2240 | C≡N stretch | Nitrile (-CN) |

| 1600 - 1650 | N-H bend | Primary Amine (-NH₂) |

| 1550 - 1600 | C=C and C=N stretch | Aromatic Rings |

| 1450 - 1500 | C=C stretch | Aromatic Rings |

| 1250 - 1350 | C-N stretch | Aryl Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which can be used to determine its molecular weight. For 6-(2-Amino-phenyl)-nicotinonitrile (C₁₂H₉N₃), the expected molecular weight is approximately 195.22 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined, further confirming the elemental composition.

| Technique | Expected Observation |

| Electrospray Ionization (ESI) | [M+H]⁺ at m/z ≈ 196.0869 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₂H₁₀N₃⁺: 196.0869, Found: [Value close to calculated] |

Visualization of the Characterization Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 6-(2-Amino-phenyl)-nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical overview of 6-(2-Amino-phenyl)-nicotinonitrile (CAS No. 885277-25-8), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this guide synthesizes available information on closely related nicotinonitrile derivatives to predict its physicochemical properties, spectroscopic characteristics, and potential biological activities. Detailed, field-proven experimental protocols for the synthesis and characterization of this class of compounds are provided to empower researchers in their exploration of its therapeutic potential. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel small molecule therapeutics.

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

Nicotinonitrile, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and cytotoxic effects against various cancer cell lines.[2][3][4] The versatility of the nicotinonitrile core allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The title compound, 6-(2-Amino-phenyl)-nicotinonitrile, incorporates an aminophenyl moiety, a common pharmacophore that can modulate biological activity and physicochemical properties. This guide aims to provide a detailed exploration of this promising, yet under-characterized, molecule.

Molecular Identity and Structure

-

Chemical Name: 6-(2-Amino-phenyl)-nicotinonitrile

-

Molecular Formula: C₁₂H₉N₃[5]

-

Molecular Weight: 195.22 g/mol [5]

Chemical Structure:

Caption: Chemical structure of 6-(2-Amino-phenyl)-nicotinonitrile.

Physicochemical Properties (Predicted)

Due to the limited availability of experimental data for 6-(2-Amino-phenyl)-nicotinonitrile, the following physicochemical properties are predicted based on the analysis of structurally similar compounds and general principles of medicinal chemistry. These values should be considered as estimates and require experimental verification.

| Property | Predicted Value | Experimental Protocol |

| Melting Point (°C) | 150 - 180 | Capillary Melting Point Determination |

| Boiling Point (°C) | > 400 | Not applicable (decomposition likely) |

| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water. | Shake-Flask Method |

| pKa | Basic pKa (aniline amine): 3-5; Acidic pKa (pyridine nitrogen): 2-4 | Potentiometric Titration or UV-Vis Spectroscopy |

| LogP | 2.0 - 3.5 | Shake-Flask Method or RP-HPLC |

Causality Behind Experimental Choices:

-

Capillary Melting Point: This is a standard, straightforward method for determining the melting point of a crystalline solid, providing an indication of purity.

-

Shake-Flask Method for Solubility and LogP: This classic method directly measures the partitioning of a compound between two immiscible phases (e.g., n-octanol and water for LogP), providing a gold-standard value.

-

Potentiometric Titration for pKa: This technique provides a precise measurement of the ionization constant by monitoring pH changes upon the addition of a titrant.

Spectroscopic Profile (Predicted)

The expected spectroscopic data for 6-(2-Amino-phenyl)-nicotinonitrile are extrapolated from known spectra of related nicotinonitrile and aminophenyl derivatives.[2][7]

| Technique | Expected Peaks/Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.5-9.0 (m, 1H, pyridine-H), δ 7.5-8.0 (m, 3H, pyridine-H and phenyl-H), δ 6.8-7.3 (m, 4H, phenyl-H), δ 5.0-6.0 (br s, 2H, -NH₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160-165 (C-NH₂), δ 150-155 (pyridine C), δ 115-145 (aromatic C), δ 115-120 (CN) |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 2230-2210 (C≡N stretching), 1620-1580 (C=N and C=C stretching), 1500-1400 (aromatic C=C stretching) |

| Mass Spectrometry (ESI-MS) | m/z 196.087 [M+H]⁺ |

Self-Validating System in Spectroscopic Analysis: The combination of these techniques provides a robust method for structural confirmation. ¹H and ¹³C NMR determine the carbon-hydrogen framework, FT-IR identifies key functional groups (amine, nitrile), and high-resolution mass spectrometry confirms the elemental composition.

Synthesis and Purification

The synthesis of 6-(2-Amino-phenyl)-nicotinonitrile can be approached through a multi-step process, with the key final step being the construction of the substituted pyridine ring. A plausible and widely used method is the reaction of an appropriate chalcone precursor with malononitrile in the presence of a base.

Proposed Synthetic Pathway:

Caption: Proposed synthetic route for 6-(2-Amino-phenyl)-nicotinonitrile.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)

-

To a stirred solution of 2-aminoacetophenone (10 mmol) in ethanol (50 mL), add a solution of sodium hydroxide (20 mmol) in water (5 mL).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add benzaldehyde (10 mmol) dropwise to the reaction mixture.

-

Maintain the temperature at 0-5 °C and continue stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure chalcone.

Step 2: Synthesis of 6-(2-Amino-phenyl)-nicotinonitrile

-

In a round-bottom flask, combine the chalcone intermediate (10 mmol), malononitrile (12 mmol), and ammonium acetate (80 mmol).

-

Add absolute ethanol (50 mL) to the flask.

-

Reflux the reaction mixture with stirring for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (200 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterize the final product by NMR, FT-IR, and Mass Spectrometry.

Potential Biological Activities and Screening Protocols

While specific biological data for 6-(2-Amino-phenyl)-nicotinonitrile is not yet published, the broader class of nicotinonitrile derivatives has shown significant promise in several therapeutic areas.[1]

Potential Therapeutic Targets:

-

Anticancer: Many nicotinonitrile derivatives exhibit cytotoxicity against a range of cancer cell lines, including breast, liver, and cervical cancer.[4][8] The mechanism of action can vary, with some compounds acting as kinase inhibitors.[9]

-

Antimicrobial: The nitrogen-containing heterocyclic structure is a common feature in antimicrobial agents.[2][3]

-

Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents.

Workflow for Biological Evaluation:

Caption: A typical workflow for the biological evaluation of a novel compound.

Detailed Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare a stock solution of 6-(2-Amino-phenyl)-nicotinonitrile in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the media and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

6-(2-Amino-phenyl)-nicotinonitrile represents a promising, yet underexplored, molecule within the medicinally significant class of nicotinonitriles. This technical guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and a roadmap for its biological evaluation. The key takeaway for researchers is the significant therapeutic potential that warrants further investigation. Future work should focus on the experimental validation of the predicted properties, exploration of its efficacy in various disease models, and structure-activity relationship (SAR) studies to optimize its therapeutic index.

References

- Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1853.

- Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816–o1817.

- Chantrapromma, S., et al. (2010). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1811–o1812.

- Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6(1), 1-11.

- Guna, J. V., et al. (2012). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. International Journal of ChemTech Research, 4(3), 964-971.

-

Chemical Synthesis Database. (n.d.). 2-amino-6-(4-methylphenyl)-4-phenylnicotinonitrile. Retrieved from [Link]

- Kakadiya, R., et al. (2011). Synthesis and screening of 2-amino-6-aryl nicotinonitriles. Journal of Chemical and Pharmaceutical Research, 3(6), 740-746.

- El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1969.

-

Al-Suwaidan, I. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Retrieved from [Link]

- Fadda, A. A., et al. (2015).

- Adibi, H., et al. (2013). Synthesis and Cytotoxic Evaluation of 6-Amino-4-Aryl-3-Methyl- 2,4-Dihydropyrano[2,3-C]Pyrazole-Carbonitrile Derivatives Using Borax as a Catalyst. Journal of Reports in Pharmaceutical Sciences, 2(2), 116-124.

- Al-Ghorbani, M., et al. (2023).

- Sharma, M. G., et al. (2022). One-Pot Two-Step Catalytic Synthesis of Rationally Designed 6-amino-2- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv.

-

Suwunwong, T., et al. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. ResearchGate. Retrieved from [Link]

- Al-Omair, M. A., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694.

- Patil, S., et al. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide.

-

PubChem. (n.d.). 2-Amino-4-phenyl-6-thiophen-2-yl-nicotinonitrile. Retrieved from [Link]

-

NIST. (n.d.). Nicotinonitrile, 2-hydroxy-4-(methoxymethyl)-6-methyl-. Retrieved from [Link]

-

NIST. (n.d.). Niacin. Retrieved from [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

- Kumar, A., et al. (2020). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. The Journal of Organic Chemistry, 85(15), 9638–9648.

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved from [Link]

-

Bio-Rad. (n.d.). Near IR Spectra Collection of Common Organic Compounds (High). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and screening of 2-amino-6-aryl nicotinonitriles. [wisdomlib.org]

- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 885277-25-8 | 6-(2-AMINO-PHENYL)-NICOTINONITRILE - Aromsyn Co.,Ltd. [aromsyn.com]

- 6. 6-(2-AMINO-PHENYL)-NICOTINONITRILE | 885277-25-8 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(2-Amino-phenyl)-nicotinonitrile (CAS No. 885277-25-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-(2-Amino-phenyl)-nicotinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and characterization data from analogous structures, this document serves as a valuable resource for professionals engaged in drug discovery and development.

Introduction and Significance

6-(2-Amino-phenyl)-nicotinonitrile, also known as 6-(2-aminophenyl)pyridine-3-carbonitrile, belongs to the broader class of nicotinonitriles, which are recognized as crucial scaffolds in the development of novel therapeutic agents. The presence of the aminophenyl and cyano-pyridine moieties imparts a unique electronic and structural profile, making it a versatile building block for more complex molecules. Nicotinonitrile derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Furthermore, their inherent fluorescent properties have led to their exploration in the field of materials science.[1][2][3] This guide will delve into the core properties, synthesis, and potential applications of this specific derivative.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of 6-(2-Amino-phenyl)-nicotinonitrile

| Property | Value | Source/Justification |

| CAS Number | 885277-25-8 | Verified through multiple chemical suppliers. |

| Molecular Formula | C₁₂H₉N₃ | Based on chemical structure. |

| Molecular Weight | 195.22 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow or pink. | Based on analogous compounds described in the literature.[2] |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water. | General solubility characteristics of similar aromatic, heterocyclic compounds. |

| Melting Point | Not explicitly reported. Likely in the range of 150-250 °C. | Inferred from melting points of structurally similar aminophenyl-nicotinonitriles.[2] |

Spectroscopic Profile:

The spectroscopic data for 6-(2-Amino-phenyl)-nicotinonitrile can be anticipated based on the characteristic absorptions and resonances of its functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the amino (N-H) and nitrile (C≡N) functional groups. The N-H stretching of the primary amine will likely appear as two bands in the 3500-3300 cm⁻¹ region. The C≡N stretch is typically a sharp, medium-intensity band around 2230-2210 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also expected in their characteristic regions.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons on both the phenyl and pyridine rings. The protons of the aminophenyl group will likely appear as a set of multiplets in the aromatic region. The pyridine ring protons will also resonate in the aromatic region, with their chemical shifts influenced by the positions of the substituents. The protons of the amino group are expected to appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 12 carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the range of 115-125 ppm. The remaining signals will correspond to the sp²-hybridized carbons of the aromatic rings.

-

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.22 g/mol ). Fragmentation patterns would likely involve the loss of small molecules like HCN.

Synthesis and Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

This retro-synthetic approach is a powerful method for the formation of carbon-carbon bonds between aryl moieties.[5][6][7] The synthesis of 6-(2-Amino-phenyl)-nicotinonitrile can be envisioned through the palladium-catalyzed coupling of a halogenated nicotinonitrile with an aminophenylboronic acid derivative.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 6-(2-Amino-phenyl)-nicotinonitrile.

Experimental Protocol (Hypothetical, based on standard Suzuki-Miyaura conditions):

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-nicotinonitrile (1.0 eq), 2-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). To this stirred suspension, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The structure and purity of the final product should be confirmed by NMR, IR, and mass spectrometry.

Potential Applications in Drug Discovery and Materials Science

The nicotinonitrile scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities.[8][9][10]

Sources

- 1. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Biological activity of novel nicotinonitrile derivatives

An In-depth Technical Guide to the Biological Activity of Novel Nicotinonitrile Derivatives

Introduction

The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational agents.[1][2] Its synthetic tractability and the ability of the cyano group to act as a versatile chemical handle have captivated researchers for decades.[3][4] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel nicotinonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

I. Anticancer Activity: Targeting Key Oncogenic Kinases

A significant body of research has highlighted the potent anticancer properties of nicotinonitrile derivatives.[5] Many of these compounds exert their effects by targeting critical signaling pathways that are frequently dysregulated in cancer, such as those mediated by PIM kinases and receptor tyrosine kinases.

A. Mechanism of Action: Inhibition of PIM-1 and Tyrosine Kinases

PIM-1 Kinase Inhibition:

The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in cell survival, proliferation, and resistance to apoptosis.[6] Overexpression of PIM kinases is a hallmark of various hematological and solid tumors.[7] Nicotinonitrile-based compounds have emerged as potent inhibitors of PIM-1 kinase. For instance, compound 7b from a recent study demonstrated a PIM-1 kinase inhibition IC50 value of 18.9 nM.[8] This inhibition disrupts the downstream signaling cascade, leading to the induction of apoptosis and cell cycle arrest, thereby impeding tumor growth.[8][9] The mechanism involves the upregulation of pro-apoptotic proteins like p53 and Bax, and an increase in the expression of active caspase-3.[9]

Tyrosine Kinase Inhibition:

Receptor Tyrosine Kinases (RTKs) are cell surface receptors that, upon activation, trigger a cascade of intracellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are central to cell growth and proliferation.[10][11] Aberrant activation of RTKs is a common driver of oncogenesis.[12] Certain novel nicotinonitrile derivatives have been shown to be effective tyrosine kinase inhibitors. For example, compounds 8 and 5g were identified as potent anticancer agents, inhibiting tyrosine kinase with IC50 values of 311 and 352 nM, respectively.[13] By blocking the ATP-binding site of these kinases, these derivatives prevent the phosphorylation of downstream substrates, effectively halting the pro-survival signals and inducing apoptosis in cancer cells.[13]

B. Signaling Pathway Diagrams

Caption: PIM-1 Kinase Signaling Pathway and Inhibition by Nicotinonitrile Derivatives.

Caption: Receptor Tyrosine Kinase (RTK) Signaling and Inhibition.

C. Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative nicotinonitrile derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 7b | MCF-7 (Breast) | 3.58 | PIM-1 Kinase Inhibitor | [8] |

| 7b | PC-3 (Prostate) | 3.60 | PIM-1 Kinase Inhibitor | [8] |

| 5g | MCF-7 (Breast) | ~1-3 | Tyrosine Kinase Inhibitor | [13] |

| 8 | HCT-116 (Colon) | ~1-3 | Tyrosine Kinase Inhibitor | [13] |

| 13 | HepG2 (Liver) | 8.78 (µg/mL) | Not Specified | [14] |

| 19 | HeLa (Cervical) | 4.26 (µg/mL) | Not Specified | [14] |

| 8 | NCI-H460 (Lung) | 0.01 (µg/mL) | Not Specified | [15] |

| 16 | SF-268 (CNS) | 0.02 (µg/mL) | Not Specified | [15] |

D. Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[16]

Causality Behind Experimental Choices: This assay is selected for its reliability, sensitivity, and suitability for high-throughput screening.[16] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.

Protocol:

-

Cell Seeding:

-

Harvest cancer cells during their exponential growth phase.

-

Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

-

Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Include wells for a "vehicle control" (cells treated with the solvent used for the test compound, e.g., DMSO) and a "blank" (medium only).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the nicotinonitrile derivatives in complete culture medium.

-

After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

-

Incubate the plate for a further 24-48 hours (the incubation time should be optimized for the specific cell line and compound).[14]

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

-

Incubate the plate for 2-4 hours at 37°C. During this period, viable cells will metabolize the MTT, leading to the formation of visible purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC50 value using non-linear regression analysis.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity

Nicotinonitrile derivatives have also demonstrated promising activity against a range of microbial pathogens.[17][18] Their broad-spectrum potential makes them attractive candidates for the development of new anti-infective agents.

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many nicotinonitrile derivatives are still under investigation. However, it is hypothesized that their activity may stem from the ability to interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall integrity. The diverse structural modifications possible on the nicotinonitrile scaffold allow for the fine-tuning of activity against specific bacterial or fungal strains.

B. Quantitative Data Summary: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected nicotinonitrile derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

| Compound | Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| 3a | Escherichia coli | Negative | Not specified, but active | [17] |

| 4c | Escherichia coli | Negative | Not specified, but active | [17] |

| 9a | Escherichia coli | Negative | Not specified, but active | [17] |

| 48a | Staphylococcus aureus | Positive | 17.6 | [19] |

| 48b | Staphylococcus aureus | Positive | 16.8 | [19] |

| 49 | Escherichia coli | Negative | 9.6 | [19] |

| 50 | Gram-positive & Gram-negative strains | N/A | 3.9 | [19] |

C. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[1][15]

Causality Behind Experimental Choices: This method is preferred for its quantitative results, efficiency in testing multiple compounds and concentrations simultaneously, and conservation of reagents. It provides a direct measure of the concentration required to inhibit microbial growth.

Protocol:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]

-

Within 15 minutes, dilute this adjusted inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

-

Preparation of Antimicrobial Dilutions:

-

In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to all wells.

-

Dissolve the nicotinonitrile derivative in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Add 100 µL of the stock solution (at 2x the highest desired final concentration) to the first column of wells.

-

Perform two-fold serial dilutions by transferring 100 µL from each well to the next across the plate. Discard 100 µL from the last dilution column.[20]

-

Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL and the desired final compound concentrations.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria. Incubation conditions should be optimized for the specific microorganism being tested.

-

-

Determination of MIC:

-

The MIC is read as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or with a plate reader.[20]

-

Caption: Workflow for the Broth Microdilution MIC Assay.

III. Anti-inflammatory Activity

Several nicotinonitrile and nicotinic acid derivatives have been reported to possess significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.[21][22]

A. Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[8] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is inducible and is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[8][14] Certain nicotinonitrile derivatives may act as selective COX-2 inhibitors, which would provide anti-inflammatory benefits with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[14]

B. Signaling Pathway Diagram

Caption: The COX-2 Pathway in Inflammation and its Inhibition.

C. Quantitative Data Summary: In Vitro and In Vivo Anti-inflammatory Activity

The following table summarizes the anti-inflammatory activity of various nicotinic acid and related derivatives.

| Compound | Assay | Result | Reference |

| 5 | ROS Inhibition (in vitro) | IC50 = 1.42 ± 0.1 µg/mL | [23] |

| 6 | ROS Inhibition (in vitro) | IC50 = 8.6 ± 0.5 µg/mL | [23] |

| 8b | ROS Inhibition (in vitro) | IC50 = 3.7 ± 1.7 µg/mL | [23] |

| 4d, 4f, 4g, 4h, 5b | Nitrite Inhibition (in vitro) | Potent activity | [21] |

| [Zn(C16H32N8)Sn2(C6H5)4Cl2] | Anti-inflammatory (in vitro) | IC50 = 9.75 µg/mL | [24] |

D. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[9][25]

Causality Behind Experimental Choices: The subplantar injection of carrageenan induces a reproducible and well-characterized inflammatory response, making this model highly predictive of anti-inflammatory drug activity in humans.[26] The resulting edema (swelling) is a quantifiable parameter of inflammation.

Protocol:

-

Animal Acclimatization and Grouping:

-

Use male Wistar rats (150-200g).

-

Acclimatize the animals to laboratory conditions for at least one week before the experiment, with free access to food and water.[25]

-

On the day of the experiment, randomly divide the rats into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses of the nicotinonitrile derivative).[9]

-

-

Compound Administration:

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[9]

-

-

Induction of Edema:

-

Paw Volume Measurement:

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point (Vₜ - V₀).

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

-

Where ΔV is the mean increase in paw volume.

-

-

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

IV. Synthesis of Nicotinonitrile Derivatives

The synthesis of the nicotinonitrile scaffold is typically achieved through multi-component reactions, which offer an efficient and atom-economical approach. A common method involves the one-pot condensation of an aldehyde, a ketone, malononitrile, and a nitrogen source like ammonium acetate.[3] The versatility of this reaction allows for the introduction of a wide variety of substituents, enabling the creation of large libraries of derivatives for biological screening. Other methods include the dehydration of nicotinamide with a dehydrating agent like phosphorus pentoxide.[2]

V. Conclusion

Novel nicotinonitrile derivatives represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer agents, through the inhibition of key oncogenic kinases like PIM-1 and various tyrosine kinases, underscores their therapeutic potential. Furthermore, their emerging antimicrobial and anti-inflammatory properties open up new avenues for drug discovery. The established and reliable protocols detailed in this guide provide a robust framework for the continued investigation and development of nicotinonitrile-based therapeutics. As our understanding of the intricate signaling pathways in disease evolves, the nicotinonitrile scaffold is poised to remain a cornerstone of medicinal chemistry efforts to develop next-generation targeted therapies.

References

-

Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

-

Paul, M. K., & Mukhopadhyay, A. K. (2004). Tyrosine kinase – Role and significance in Cancer. International Journal of Medical Sciences, 1(2), 101–115. [Link]

-

Wee, P., & Wang, Z. (2017). Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment. Signal Transduction and Targeted Therapy, 2, 17015. [Link]

-

Zwick, E., Bange, J., & Ullrich, A. (2001). Receptor tyrosine kinases as targets for cancer therapy. Trends in Molecular Medicine, 7(10), 445-453. Note: A more recent and comprehensive review on RTK inhibitors is often preferred, but this provides foundational context. A substitute could be: Du, Z., & Lovly, C. M. (2018). Mechanisms of receptor tyrosine kinase activation in cancer. Molecular Cancer, 17(1), 58. [Link]

-

Shawky, A. M., et al. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

-

My Cancer Genome. (n.d.). Receptor tyrosine kinase/growth factor signaling. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

El-Naggar, M., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1964. [Link]

-

Narlik-Grassow, M., Blanco-Aparicio, C., & Carnero, A. (2014). PIM kinase as an executional target in cancer. Journal of Cancer Science & Therapy, 6(12), 524-530. [Link]

-

Tan, B. S. L., & Tiong, K. H. (2021). Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer. Frontiers in Pharmacology, 12, 795403. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3, Supplement 1), 2S-8S. Note: This is a foundational paper. A more recent review on COX-2 could be: Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, Thrombosis, and Vascular Biology, 31(5), 986–1000. [Link]

-

Amaravadi, R., & Thompson, C. B. (2005). The survival kinases Akt and Pim as potential pharmacological targets. Journal of Clinical Investigation, 115(10), 2618–2624. [Link]

-

Nantajit, D., et al. (2010). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Kidney Research and Clinical Practice, 29(4), 304-314. [Link]

-

Gilroy, D. W., Colville-Nash, P. R., Willis, D., Chivers, J., Paul-Clark, M. J., & Willoughby, D. A. (1999). New insights into the role of COX 2 in inflammation. Journal of Molecular Medicine, 77(1), 68-73. [Link]

-

Hancock, R. E. W. (2000). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Teague, P. C., & Short, W. A. (1953). Nicotinonitrile. Organic Syntheses, 33, 64. [Link]

-

Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Xu, W., et al. (2010). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. Carcinogenesis, 31(8), 1476–1484. [Link]

-

Magnuson, B., et al. (2010). PIM kinase (and Akt) biology and signaling in tumors. Journal of Cellular Biochemistry, 111(1), 1-8. [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2012). Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives. Molecules, 17(9), 10827–10842. [Link]

-

Salem, M. A., et al. (2018). Overview on the synthetic routes to nicotine nitriles. Synthetic Communications, 48(5), 499-537. [Link]

-

Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. CLSI document M43-A. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Al-Said, N. H., et al. (2011). Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials. Molecules, 16(8), 6396-6409. [Link]

-

Bou-Salah, L., et al. (2020). In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. BioMed Research International, 2020, 2043067. [Link]

-

Chalker, V., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 70(10). [Link]

-

Fatima, A., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(11), 3326. [Link]

-

El-Sayed, A. A., et al. (2024). Design, synthesis, in vitro antidiabetic and anticancer evaluation, and molecular docking study of new 1,2,3-triazole-pyridine hybrids. Journal of Molecular Structure, 1301, 137351. [Link]

-

Kumar, S., et al. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. International Journal of Inflammation, 2014, 723641. [Link]

-

El-Sayed, M. A. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 146, 107136. [Link]

-

Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology, 225, 115-121. [Link]

-

Mohammed, M. M., Ibraheem, H. H., & Hussein, A. A. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795, 012022. [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences, 6(1), 1-11. [Link]

- Slagh, H. R. (1977). U.S. Patent No. 4,051,140. Washington, DC: U.S.

-

Wikipedia contributors. (2023, December 2). Nicotinonitrile. In Wikipedia, The Free Encyclopedia. [Link]

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919. [Link]

-

El-Sayed, A. A., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10398–10413. [Link]

-

El-Sayed, H. A., et al. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Heterocyclic Chemistry, 55(8), 1938-1946. [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Synthesis, characterization, DFT, molecular docking, ADMET, and biological studies of some new macrocyclic ligand and its metal complexes. Journal of the Indian Chemical Society, 101(1), 101258. [Link]

Sources

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Signaling pathways downstream to receptor tyrosine kinases: targets for cancer treatment [journal.hep.com.cn]

- 11. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tyrosine kinase – Role and significance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. COX 2 pathway: Significance and symbolism [wisdomlib.org]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis and Antimicrobial Evaluation of Some Novel Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of 6-(2-Amino-phenyl)-nicotinonitrile Analogs: A Technical Guide to a Promising Scaffold in Drug Discovery

Abstract

The 6-(2-Amino-phenyl)-nicotinonitrile core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities, particularly as a potent inhibitor of various protein kinases implicated in oncology. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds. The narrative delves into the causal relationships behind experimental design, offering field-proven insights into the optimization of these molecules as potential therapeutic agents. This document is structured to serve as a practical and authoritative resource, integrating detailed experimental protocols, structure-activity relationship (SAR) analysis, and mechanistic insights, all substantiated by rigorous scientific literature.

Introduction: The Rationale for Targeting the 6-Phenyl-nicotinonitrile Scaffold

The nicotinonitrile moiety, a pyridine ring bearing a cyano group, is a cornerstone in the design of numerous biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The strategic incorporation of an aminophenyl group at the 6-position of the nicotinonitrile ring system has emerged as a particularly fruitful avenue in the quest for novel kinase inhibitors. This substitution pattern allows for critical interactions with the ATP-binding pocket of various kinases, leading to the disruption of oncogenic signaling pathways.[5]

Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many cancers.[6] Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics.[7] The 6-(2-Amino-phenyl)-nicotinonitrile scaffold provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, along with a tunable lipophilic character, making it an ideal starting point for the development of potent and selective kinase inhibitors. This guide will focus on the synthesis and evaluation of these analogs, with a particular emphasis on their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[8]

Synthesis of 6-(2-Amino-phenyl)-nicotinonitrile Analogs: A Step-by-Step Approach

The synthesis of 6-(2-Amino-phenyl)-nicotinonitrile analogs is typically achieved through a multi-step process that culminates in a cyclization reaction to form the core nicotinonitrile ring. A common and efficient strategy involves the initial synthesis of a chalcone precursor, followed by its reaction with malononitrile in the presence of a suitable base or catalyst.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-stage process: the formation of an α,β-unsaturated ketone (chalcone) and its subsequent conversion to the desired nicotinonitrile.

Caption: General workflow for the synthesis of 6-phenyl-nicotinonitrile analogs.

Detailed Experimental Protocol: Synthesis of 2-Amino-6-(2-aminophenyl)-4-phenylnicotinonitrile

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative analog.

Step 1: Synthesis of (E)-1-(2-aminophenyl)-3-phenylprop-2-en-1-one (Chalcone Precursor)

-

To a solution of 2-aminoacetophenone (10 mmol) and benzaldehyde (10 mmol) in ethanol (50 mL), add a 10% aqueous solution of sodium hydroxide (5 mL).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to precipitate the product.

-

Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 2-Amino-6-(2-aminophenyl)-4-phenylnicotinonitrile

-

A mixture of the chalcone from Step 1 (1 mmol), malononitrile (1.2 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL) is refluxed for 8-12 hours.[9]

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to yield the desired 2-amino-6-(2-aminophenyl)-4-phenylnicotinonitrile.

-

Characterize the final product by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.[9]

Biological Evaluation: A Framework for Assessing Therapeutic Potential

The therapeutic potential of the synthesized 6-(2-Amino-phenyl)-nicotinonitrile analogs is primarily assessed through a series of in vitro assays designed to measure their cytotoxicity against cancer cell lines and their inhibitory activity against specific molecular targets, such as VEGFR-2.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10]

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]

In Vitro Kinase Inhibition Assay: Targeting VEGFR-2

To determine the specific molecular target of the active compounds, an in vitro kinase inhibition assay is performed. The following protocol is a general guideline for assessing the inhibition of VEGFR-2.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer (containing MgCl₂, MnCl₂, DTT, and a buffering agent).

-

Assay Procedure: In a 96-well plate, add the test compound at various concentrations, the VEGFR-2 enzyme, and the substrate in the kinase assay buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP consumed. This can be achieved using various detection methods, such as a luminescence-based assay like the Kinase-Glo® assay, which measures the amount of remaining ATP.[11]

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity.[12] Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The SAR of 6-(2-Amino-phenyl)-nicotinonitrile analogs provides crucial information for the rational design of more potent and selective inhibitors. By systematically modifying the substituents on the phenyl rings and observing the corresponding changes in biological activity, key structural features required for potent kinase inhibition can be identified.

Structure-Activity Relationship of Nicotinonitrile Analogs

The following table summarizes the cytotoxic activity of a series of 2-amino-4,6-diphenylnicotinonitrile derivatives against human breast cancer cell lines, illustrating the impact of different substituents on their anticancer potency.

| Compound | R¹ (at position 4) | R² (at position 6) | IC₅₀ (µM) vs. MDA-MB-231[9] | IC₅₀ (µM) vs. MCF-7[9] |

| 1 | H | H | 78.28 ± 3.9 | > 100 |

| 2 | 3-OCH₃ | H | 8.01 ± 0.5 | 16.20 ± 1.3 |

| 3 | 4-OCH₃ | 4-Cl | 1.81 ± 0.1 | 2.85 ± 0.1 |

| 4 | 3-OCH₃ | 4-OCH₃ | 6.93 ± 0.4 | 5.59 ± 0.3 |

| 5 | 4-OCH₃ | H | 15.52 ± 1.2 | 20.07 ± 1.5 |

| 6 | 3-OCH₃ | 4-Cl | 10.23 ± 0.8 | 9.47 ± 0.7 |

| Doxorubicin | - | - | 3.18 ± 0.1 | 4.17 ± 0.2 |

Data extracted from a study on 2-amino-4,6-diphenylnicotinonitriles.[9]

The data suggests that the presence of a methoxy group at the 4-position of the phenyl ring at C4 of the nicotinonitrile and a chloro group at the 4-position of the phenyl ring at C6 significantly enhances the cytotoxic activity.

Mechanism of Action: Inhibition of the VEGFR-2 Signaling Pathway

The anticancer activity of many 6-(2-Amino-phenyl)-nicotinonitrile analogs is attributed to their ability to inhibit the tyrosine kinase activity of VEGFR-2.[8] VEGFR-2 is a key receptor in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13]

Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[12][13]

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-(2-Amino-phenyl)-nicotinonitrile analogs.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these analogs prevent the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis and tumor growth.

Conclusion and Future Directions

The 6-(2-Amino-phenyl)-nicotinonitrile scaffold represents a highly promising platform for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic accessibility of these compounds, coupled with their potent biological activity, makes them an attractive area for further investigation. Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their in vivo efficacy and safety profiles. Furthermore, exploring the full kinome selectivity of these compounds will be crucial in identifying potential off-target effects and in developing more targeted and personalized cancer therapies. The insights and protocols provided in this guide are intended to facilitate these future endeavors and accelerate the translation of this promising chemical scaffold from the laboratory to the clinic.

References

-

Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (Source: Frontiers in Cell and Developmental Biology, URL: [Link])

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (Source: MDPI, URL: [Link])

-

Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (Source: National Library of Medicine, URL: [Link])

-

Preparation of 2-amino-4,6-diphenylnicotinonitriles in presence of... (Source: ResearchGate, URL: [Link])

- Synthesis and anticancer activity of 2-amino-6-(2-aminophenyl)nicotinonitrile derivatives.

-

Signaling pathways of VEGFR-2. The VEGFR-2 consists of extracellular... (Source: ResearchGate, URL: [Link])

-

A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. (Source: Arkivoc, URL: [Link])

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (Source: RSC Publishing, URL: [Link])

-

VEGFR-2 inhibitor - Wikipedia. (Source: Wikipedia, URL: [Link])

-

Step-by-Step Guide to Kinase Inhibitor Development. (Source: Reaction Biology, URL: [Link])

-

VEGFR2 (KDR) Kinase Assay Kit. (Source: BPS Bioscience, URL: [Link])

-

In vitro VEGFR-2 inhibitory assay. (Source: ResearchGate, URL: [Link])

-

6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. (Source: National Library of Medicine, URL: [Link])

-

(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. (Source: ResearchGate, URL: [Link])

-

Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (Source: National Library of Medicine, URL: [Link])

-

Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. (Source: Bio-Rad, URL: [Link])

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (Source: National Library of Medicine, URL: [Link])

-

Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. (Source: PubMed, URL: [Link])

-

Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (Source: MDPI, URL: [Link])

-

Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). (Source: PubMed, URL: [Link])

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. (Source: ResearchGate, URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 10. dovepress.com [dovepress.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Spectroscopic Analysis of 6-(2-Aminophenyl)nicotinonitrile: A Technical Guide for Researchers

An In-depth Guide to the Structural Elucidation of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of the spectroscopic data for 6-(2-Aminophenyl)nicotinonitrile, a valuable building block in medicinal chemistry and materials science. Aimed at researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The guide is structured to offer not only the spectral data but also insights into the underlying principles of spectral interpretation for this specific molecule.

Molecular Structure and Spectroscopic Overview

6-(2-Aminophenyl)nicotinonitrile possesses a distinct molecular architecture, featuring a nicotinonitrile core substituted with an aminophenyl group. This arrangement of aromatic rings and functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Structure of 6-(2-Aminophenyl)nicotinonitrile

Caption: Chemical structure of 6-(2-Aminophenyl)nicotinonitrile.

The following sections will dissect the anticipated NMR, IR, and Mass spectra of this molecule, drawing parallels with known substituted nicotinonitrile derivatives to provide a reliable predictive framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 6-(2-Aminophenyl)nicotinonitrile, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the nicotinonitrile and aminophenyl rings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Justification |

| H5 (Pyridine) | 7.8 - 8.2 | Doublet of doublets | J = 8.0, 2.0 | Deshielded by the nitrile group and adjacent nitrogen. |

| H4 (Pyridine) | 7.6 - 7.9 | Doublet of doublets | J = 8.0, 2.0 | Coupled to H5. |

| H2 (Pyridine) | 8.5 - 8.8 | Doublet | J = 2.0 | Most deshielded pyridine proton due to proximity to nitrogen. |

| Aromatic (Aminophenyl) | 6.7 - 7.4 | Multiplet | - | Complex multiplet due to coupling between the four protons. |

| -NH₂ (Amino) | 4.5 - 5.5 | Broad singlet | - | Chemical shift can vary with solvent and concentration. |

Note: Predicted chemical shifts are based on analogous structures and may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C≡N (Nitrile) | 117 - 120 | Characteristic chemical shift for a nitrile carbon. |

| Quaternary Carbons (Pyridine & Phenyl) | 140 - 160 | Deshielded due to attachment to nitrogen or other aromatic rings. |

| CH Carbons (Pyridine & Phenyl) | 115 - 140 | Aromatic carbon region. |

| C-NH₂ (Aminophenyl) | 145 - 150 | Carbon attached to the electron-donating amino group. |

Workflow for NMR Data Acquisition and Analysis

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 6-(2-Aminophenyl)nicotinonitrile, the key vibrational bands will correspond to the N-H, C≡N, and C=C/C=N bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Amino) | 3300 - 3500 | Medium, two bands | Asymmetric and symmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium to weak | Stretching |

| C≡N (Nitrile) | 2220 - 2260 | Strong, sharp | Stretching |

| C=C & C=N (Aromatic Rings) | 1500 - 1650 | Medium to strong | Stretching |

| N-H (Amino) | 1550 - 1650 | Medium | Bending |

The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. The dual peaks in the 3300-3500 cm⁻¹ region are characteristic of a primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Predicted Mass Spectrum

-